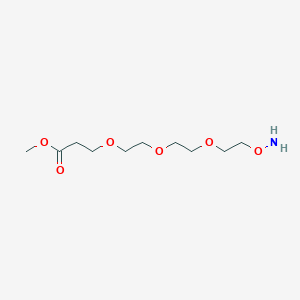

Aminooxy-PEG3-methyl ester

Description

Historical Development of Aminooxy Chemistry and PEGylation in Bioconjugation

The journey to the development of sophisticated bioconjugation reagents like Aminooxy-PEG3-methyl ester is built upon two foundational pillars: the evolution of aminooxy chemistry and the widespread adoption of PEGylation.

Aminooxy Chemistry and Oxime Ligation:

The use of aminooxy compounds for conjugation reactions with aldehydes and ketones, forming a stable oxime bond, has its roots in the mid-1990s. glenresearch.com This method offered a significant advantage over the reaction between primary amines and carbonyls, which forms a less stable imine that requires a subsequent reduction step. glenresearch.com The reaction between an aminooxy group (H₂N-O-R) and a carbonyl group (aldehyde or ketone) is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.govrsc.orgrsc.orguq.edu.au This chemoselectivity is a key feature that makes oxime ligation a powerful tool for the specific modification of biomolecules. nih.govresearchgate.net The reaction is typically performed in an aqueous medium and can be catalyzed by aniline (B41778) or its derivatives to increase the reaction rate. nih.govrsc.orgresearchgate.net

PEGylation in Bioconjugation:

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, emerged in the 1970s as a strategy to improve the pharmacokinetic properties of therapeutic proteins. wikipedia.orgnih.govnih.govresearchgate.net The attachment of the hydrophilic and inert PEG polymer can increase the hydrodynamic size of a molecule, which in turn can prolong its circulation time in the body by reducing renal clearance. wikipedia.org PEGylation can also enhance the solubility of hydrophobic molecules and mask them from the host's immune system, thereby reducing immunogenicity. wikipedia.orgeuropeanpharmaceuticalreview.com The first PEGylated drug, ADAGEN® (pegademase bovine), was approved by the FDA in 1990, validating the clinical potential of this technology. wikipedia.org Since then, numerous PEGylated therapeutics have entered the market, solidifying PEGylation as a cornerstone of drug delivery. wikipedia.orgnih.govresearchgate.net

The convergence of these two fields—the specific and stable bond formation of aminooxy chemistry and the beneficial properties conferred by PEGylation—led to the design of reagents like this compound, which combine the advantages of both.

Rationale for Utilizing this compound in Contemporary Chemical Biology

The specific molecular architecture of this compound provides several advantages for researchers in chemical biology:

Chemoselective Ligation: The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond. nih.govdcchemicals.combroadpharm.comaxispharm.com This high degree of selectivity allows for the precise modification of biomolecules, even in complex mixtures, without the need for protecting groups on other functional moieties. nih.gov

Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic triethylene glycol (PEG3) spacer increases the water solubility of the molecule and the resulting conjugate. dcchemicals.comcenmed.com This is particularly beneficial when working with hydrophobic molecules. The flexible PEG linker also provides spatial separation between the conjugated molecules, which can help to preserve their individual biological activities by reducing steric hindrance.

Bifunctionality for Stepwise Conjugation: The presence of a second functional group, the methyl ester, which can be hydrolyzed to a carboxylic acid, allows for sequential conjugation reactions. dcchemicals.comcenmed.com This enables the construction of more complex molecular architectures, such as antibody-drug conjugates or targeted imaging agents.

Formation of Stable Linkages: The oxime bond formed through the reaction of the aminooxy group is stable under a wide range of physiological conditions. glenresearch.com This ensures the integrity of the conjugate throughout its intended application.

These properties make this compound a versatile tool for a variety of applications in chemical biology, including the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs (PROteolysis TArgeting Chimeras), and the construction of functional biomaterials. medchemexpress.comglpbio.com

Scope and Academic Relevance of Research on this compound

Research involving this compound and similar bifunctional linkers is highly active and academically relevant. Current research focuses on several key areas:

Development of Novel Bioconjugates: Researchers are continuously exploring new ways to use this compound to create novel bioconjugates with tailored properties. This includes the development of next-generation ADCs with improved efficacy and reduced toxicity, as well as the design of sophisticated imaging probes for disease diagnosis.

PROTAC Development: this compound is utilized as a linker in the synthesis of PROTACs. medchemexpress.comglpbio.comglpbio.com PROTACs are an emerging class of therapeutic molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. The linker plays a crucial role in optimizing the orientation and distance between the two ligands of the PROTAC, which is critical for its activity.

Functionalization of Materials: The principles of oxime ligation and PEGylation are being applied to the functionalization of various materials, such as nanoparticles and hydrogels, for applications in drug delivery and tissue engineering. nih.govacs.org

Expansion of the Chemical Biology Toolbox: The development of reagents like this compound contributes to the expansion of the chemical biology toolbox, providing researchers with more options for the precise and controlled modification of biological systems. rsc.org

The ongoing research in these areas highlights the continued importance and academic relevance of this compound and the underlying principles of aminooxy chemistry and PEGylation in advancing our understanding and manipulation of biological processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H21NO6 | glpbio.com |

| Molecular Weight | 251.28 g/mol | glpbio.com |

| CAS Number | 2086689-03-2 | glpbio.comaxispharm.com |

| Physical State | Not specified, likely a liquid or low-melting solid | aksci.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJYDNKATOCUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146893 | |

| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-03-2 | |

| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Aminooxy Peg3 Methyl Ester

Established Synthetic Pathways for Aminooxy-PEG3-methyl ester Precursors

The synthesis of this compound relies on the preparation of appropriately functionalized polyethylene (B3416737) glycol (PEG) precursors. This involves creating a PEG scaffold with distinct terminal functionalities that can be selectively modified. mdpi.com

The foundation of this compound is a heterobifunctionally terminated PEG chain. The synthesis of such scaffolds often begins with commercially available and relatively inexpensive PEG diols. mdpi.com A common strategy is the "desymmetrization" of the PEG diol, where one hydroxyl group is selectively modified while the other is protected or remains available for a different modification. nih.gov

One approach involves the Williamson ether synthesis, where a PEG diol is reacted with a reagent like propargyl bromide in the presence of a base to introduce an alkyne group at one terminus. The other hydroxyl group can then be further functionalized. Another method is to initiate the ring-opening polymerization of ethylene (B1197577) oxide with an initiator that already contains a desired functional group, such as potassium trimethylsilyl-propynyl-olate, which results in an α-alkyne-ω-hydroxyl PEG after deprotection. nih.gov This allows for the creation of a PEG chain with a specific functional group at one end and a hydroxyl group at the other, ready for subsequent modifications.

The general synthetic approach for heterobifunctional PEGs can be summarized in the table below:

| Step | Description | Key Reagents | Resulting Intermediate |

| 1 | Protection/Activation | Protecting groups (e.g., Trityl, Boc), Activating groups (e.g., Tosyl chloride, Mesyl chloride) | Monoprotected or monoactivated PEG |

| 2 | Functionalization of free -OH | Reagents containing the desired functional group (e.g., Sodium azide (B81097), Propargyl bromide) | Heterobifunctional PEG with one terminus modified |

| 3 | Deprotection/Further Modification | Deprotecting agents (e.g., TFA, H+), Reagents for second terminus modification | Fully heterobifunctional PEG scaffold |

This table provides a generalized overview of the synthetic strategy for creating heterobifunctional PEG scaffolds.

The introduction of the aminooxy (—O-NH2) group is a critical step. A widely used method is the Mitsunobu reaction. nih.gov In this reaction, a PEG precursor with a terminal hydroxyl group is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diisopropyl azodicarboxylate). nih.gov This forms a PEG-phthalimide intermediate. The phthalimide (B116566) protecting group is then removed, typically by hydrazinolysis (reaction with hydrazine), to yield the free aminooxy group. nih.gov

Alternatively, a terminal hydroxyl group on the PEG scaffold can be converted to a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with a protected aminooxy species, followed by deprotection, also yields the desired aminooxy-terminated PEG. google.com

Reaction Scheme for Aminooxy Group Introduction

Step 1: Mitsunobu Reaction PEG-OH + N-Hydroxyphthalimide + PPh₃ + DIAD → PEG-O-N(Phth) + PPh₃O + DIAD-H₂

Step 2: Hydrazinolysis PEG-O-N(Phth) + N₂H₄ → PEG-O-NH₂ + Phthalhydrazide

This represents a common two-step process for introducing an aminooxy group onto a PEG chain.

The methyl ester terminus is typically formed from a precursor containing a terminal carboxylic acid or hydroxyl group. If the heterobifunctional PEG scaffold has a terminal carboxylic acid, it can be esterified to the methyl ester using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with methanol. mdpi.com

If the precursor has a terminal hydroxyl group, it can be reacted with a molecule like methyl bromoacetate (B1195939) or another suitable reagent to introduce the methyl ester functionality. For instance, a method for preparing a fatty acid derivative involves esterifying a carboxyl group to generate an ester, followed by activating a ω-hydroxy group and coupling a water-soluble linker. google.com

Introduction of the Aminooxy Moiety into PEG Chains

Advanced Strategies for Derivatization and Multifunctionalization

The heterobifunctional nature of this compound and similar PEG linkers allows for advanced chemical strategies to create complex, multifunctional molecules for specialized applications like targeted drug delivery and diagnostics. nih.govjenkemusa.com

Orthogonal functionalization is a key strategy that utilizes multiple, non-interfering chemical reactions to selectively modify different parts of a molecule. mdpi.comualberta.ca In the context of PEG linkers, this allows for the construction of multivalent ligands, where multiple copies of a targeting molecule are attached to a central scaffold. ualberta.cafrontiersin.orgresearchgate.net This multivalent presentation can significantly enhance the binding affinity and specificity for biological targets. frontiersin.orgacs.org

For example, a tetravalent PEG scaffold can be synthesized and functionalized using orthogonal protecting groups and coupling chemistries. ualberta.ca One strategy might involve a linker with three distinct functional groups: an NHS-ester for reacting with an amine on a first ligand, a protected amine (e.g., Fmoc-protected) for coupling to an activated PEG scaffold, and an azide for later "clicking" with an alkyne-modified second ligand. ualberta.ca This approach enables the creation of heterofunctional conjugates displaying multiple copies of different molecules. ualberta.ca

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. nih.gov The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govrsc.org Incorporating click chemistry handles, such as azides and alkynes, into PEG linkers provides a highly efficient and specific method for conjugation. nih.govnih.govbiochempeg.com

A heterobifunctional PEG linker can be synthesized to contain an aminooxy group at one end and a click chemistry handle, like an azide or an alkyne, at the other. interchim.fraxispharm.com For instance, an aminooxy-PEG-azide linker allows for the initial conjugation to an aldehyde- or ketone-bearing molecule via oxime ligation, followed by the attachment of an alkyne-modified molecule through a click reaction. interchim.fr This modular approach is highly valuable for assembling complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents. jenkemusa.comnih.gov The use of strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DBCO or BCN eliminates the need for a potentially cytotoxic copper catalyst, making it even more suitable for applications involving live cells. biochempeg.combroadpharm.com

| Click Chemistry Handle | Complementary Group | Reaction Type | Key Features |

| Azide (-N₃) | Terminal Alkyne | CuAAC | High efficiency, requires Cu(I) catalyst. frontiersin.org |

| Azide (-N₃) | Strained Alkyne (e.g., DBCO, BCN) | SPAAC | Copper-free, bioorthogonal. biochempeg.com |

| Terminal Alkyne | Azide (-N₃) | CuAAC / SPAAC | Versatile handle for conjugation. nih.gov |

| Tetrazine | Trans-cyclooctene (TCO) | IEDDA | Extremely fast kinetics, bioorthogonal. broadpharm.com |

This table summarizes common click chemistry handles that can be incorporated into PEG linkers for advanced derivatization.

PEG Chain Length and Architecture Engineering for Research Applications

The precise control over the polyethylene glycol (PEG) chain's length and architecture is a cornerstone of modern bioconjugation strategies, allowing for the meticulous tuning of a molecule's properties for specific research needs. While "this compound" provides a discrete, short-chain linker, it also serves as a foundational structure for the synthesis of more complex PEGylating agents. Engineering the PEG component by extending its length or altering its architecture from a simple linear chain to more complex branched or multi-arm structures can profoundly influence the characteristics of the final conjugate.

Beyond simple linear extension, the architectural design of the PEG chain offers another level of sophisticated control. Branched or forked PEG structures, synthesized from core molecules that allow the attachment of multiple PEG arms, provide enhanced steric shielding compared to their linear counterparts of similar molecular weight. This improved steric hindrance is particularly valuable in immunology and enzymology research, where it can more effectively mask epitopes on a protein surface to reduce immunogenicity or protect it from proteolytic degradation. The choice between a linear or a branched architecture allows researchers to fine-tune the balance between biological activity and in-vivo stability.

The table below illustrates how modifications in PEG chain length and architecture, starting from a basic functionalized PEG concept, can be tailored for different research objectives.

| PEG Attribute | Modification Strategy | Consequence for Research Applications |

| Chain Length | Synthesis of analogues with increased numbers of ethylene glycol units (e.g., PEG4, PEG8, PEG12). | Increased Hydrodynamic Size: Reduces renal filtration, prolonging circulation half-life for pharmacokinetic studies. Enhanced Hydrophilicity: Improves solubility and prevents aggregation of conjugated molecules in aqueous buffers. |

| Architecture | Synthesis of branched or multi-arm PEG structures using a central core molecule (e.g., glycerol, lysine). | Enhanced Steric Hindrance: Provides more effective shielding of protein surfaces, reducing enzymatic degradation and immune recognition. Higher Payload Capacity: Multi-arm PEGs can be functionalized to carry multiple copies of a small molecule or targeting ligand. |

The ability to engineer these features allows for the creation of a diverse library of PEGylating reagents from a simple starting block like an aminooxy-functionalized PEG ester. This tailored approach is essential for optimizing the performance of bioconjugates in a wide range of research fields, from fundamental protein studies to the development of advanced diagnostic and therapeutic agents.

Mechanistic and Kinetic Principles of Oxime Ligation with Aminooxy Peg3 Methyl Ester

Fundamental Reaction Mechanism of Aminooxy Group with Carbonyl Compounds

The reaction between the aminooxy group of Aminooxy-PEG3-methyl ester and a carbonyl compound (an aldehyde or ketone) proceeds via a two-step mechanism to form a stable oxime linkage. rsc.org

The initial step involves the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This addition reaction forms a tetrahedral intermediate known as a hemiaminal. This step is reversible, and its rate is influenced by the solution's pH.

Kinetic Studies and Reaction Rate Optimization for Bioconjugation Efficiency

While oxime ligation is a robust technique, the reaction rate can be slow at neutral pH, which is often a requirement for biological applications. nih.govacs.org Consequently, significant research has focused on understanding and optimizing the reaction kinetics.

The rate of oxime bond formation is highly dependent on the pH of the reaction medium. researchgate.net The reaction is generally favored under mildly acidic conditions, typically between pH 4 and 5. researchgate.netnih.gov This pH dependence arises from two competing factors:

Protonation of the Carbonyl Group: At lower pH, the carbonyl oxygen is more likely to be protonated, which increases the electrophilicity of the carbonyl carbon and accelerates the initial nucleophilic attack by the aminooxy group.

Protonation of the Aminooxy Group: Conversely, at very low pH, the aminooxy group itself becomes protonated, rendering it non-nucleophilic and thus unreactive towards the carbonyl. nih.gov

Therefore, an optimal pH is required to balance these two effects, ensuring a sufficient concentration of both the activated carbonyl and the free nucleophilic aminooxy group. At neutral pH (around 7), the reaction rate is significantly slower due to the lower concentration of protonated carbonyl species. nih.govresearchgate.net For instance, the gelation time of a hydrogel formed via oxime ligation was observed to be 5 minutes at pH 6.0, but increased to 30 minutes at pH 7.2. rsc.org

Table 1: Effect of pH on Oxime Formation Rate

| pH | Relative Reaction Rate | Key Consideration |

|---|---|---|

| < 4 | Decreases | Protonation of the aminooxy nucleophile reduces its reactivity. nih.gov |

| 4-5 | Optimal | Balances carbonyl activation and nucleophile availability for maximal rate. researchgate.netnih.gov |

| > 6 | Decreases | Lower concentration of protonated carbonyls slows the reaction. nih.govrsc.org |

To overcome the slow reaction rates at neutral pH, various catalytic strategies have been developed. Aniline (B41778) and its derivatives are the most common catalysts used to accelerate oxime ligation. rsc.org Aniline functions as a nucleophilic catalyst by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate. rsc.orgrsc.org This intermediate then readily undergoes transimination with the aminooxy group to form the final oxime product. researchgate.net

The use of substituted anilines has been shown to further enhance catalytic efficiency. Electron-donating groups on the aniline ring increase the nucleophilicity of the catalyst, leading to faster reaction rates. nih.govacs.org For example, p-phenylenediamine (B122844) has been identified as a highly effective catalyst, demonstrating a 120-fold rate increase in a model protein PEGylation at pH 7 compared to the uncatalyzed reaction, and a 19- to 20-fold increase compared to the aniline-catalyzed reaction. researchgate.netnih.govacs.org

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

| Catalyst | Concentration | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) |

|---|---|---|---|

| Aniline | 10 mM | ~6-40x rsc.orgacs.org | 1x |

| p-phenylenediamine | 2-10 mM | ~120x researchgate.netnih.govacs.org | ~20x researchgate.netacs.org |

Note: Rate enhancements can vary based on specific reactants and conditions.

A significant advantage of oxime ligation is its exceptional chemoselectivity. rsc.org The aminooxy group reacts specifically with aldehydes and ketones, which are relatively rare in native biological molecules compared to other functional groups like amines and thiols. nih.govnih.gov This high degree of specificity allows for the precise modification of biomolecules in complex biological mixtures with minimal side reactions, a concept often referred to as bioorthogonality. nih.gov

This chemoselectivity ensures that this compound will preferentially form an oxime bond with a target carbonyl group, even in the presence of a vast excess of other potentially reactive functionalities within a protein or on a cell surface. acs.orgcore.ac.uk Regioselectivity, the control over which specific carbonyl group reacts in a molecule containing multiple such groups, can be influenced by factors like steric accessibility and the electronic environment of the carbonyl.

Catalytic Enhancement Strategies (e.g., Aniline-Based Catalysis)

Stability and Reversibility of Oxime Linkages in Research Contexts

The oxime bond is known for its high hydrolytic stability under physiological conditions (pH ~7.4), which is a key reason for its widespread use in creating stable bioconjugates. axispharm.comrsc.org Compared to other imine-based linkages like hydrazones, oximes are significantly more resistant to hydrolysis. nih.govnih.gov This increased stability is due to the high electronegativity of the oxygen atom in the C=N-O linkage, which disfavors the protonation of the imine nitrogen required for hydrolysis to occur. nih.govraineslab.com

However, the formation of the oxime bond is a reversible reaction. nih.govraineslab.com The linkage is susceptible to acid-catalyzed hydrolysis, meaning it can be cleaved under strongly acidic conditions (e.g., pH < 3). researchgate.netrsc.org This reversibility can be exploited in certain research applications, such as the controlled release of molecules from a delivery platform. nih.gov While generally stable, the half-life of oxime conjugates can vary significantly depending on the pH and the specific structure of the reactants. nih.gov Studies comparing isostructural conjugates have shown that the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones. nih.gov

Table 3: Hydrolytic Stability of Different C=N Linkages

| Linkage Type | Relative Hydrolytic Stability | Key Characteristic |

|---|---|---|

| Imines | Low | Readily hydrolyze under aqueous conditions. nih.gov |

| Hydrazones | Moderate | More stable than imines, but susceptible to hydrolysis under acidic conditions. axispharm.comnih.gov |

| Oximes | High | Significantly more stable than hydrazones, particularly at physiological pH. nih.govnih.govraineslab.com |

Applications of Aminooxy Peg3 Methyl Ester in Academic Research Methodologies

Bioconjugation Strategies for Advanced Biomolecular Functionalization

The ability to covalently link different molecular entities with precision is a cornerstone of modern chemical biology and drug discovery research. Aminooxy-PEG3-methyl ester facilitates such connections through a robust and specific chemical reaction known as oxime ligation. nih.gov This strategy is employed to modify and functionalize a variety of biomolecules, thereby creating novel tools for scientific investigation.

Site-Specific Modification of Proteins and Peptides for Research Tools

The precise modification of proteins and peptides is crucial for understanding their function, tracking their localization within cells, and creating novel therapeutic candidates. Traditional methods for protein modification, such as targeting lysine (B10760008) residues, often result in heterogeneous products due to the abundance of these residues on the protein surface. rsc.orgresearchgate.net This lack of homogeneity can lead to conjugates with suboptimal activity and complicates the interpretation of experimental results. rsc.org

This compound offers a solution for achieving site-specific modification. This is often accomplished by introducing a unique aldehyde or ketone group into the protein of interest through genetic engineering or enzymatic methods. nih.gov For instance, the formylglycine-generating enzyme (FGE) can oxidize a specific cysteine residue within a consensus peptide sequence to an aldehyde-bearing formylglycine residue. nih.gov This aldehyde then serves as a specific chemical handle for reaction with the aminooxy group of this compound. This approach allows for the attachment of the PEG linker and its terminal methyl ester to a predetermined location on the protein, ensuring a homogeneous product. nih.govnih.gov The resulting modified protein can be used in a variety of research applications, such as studying protein-protein interactions or developing targeted delivery systems.

| Parameter | Description | Reference |

| Reaction | Oxime Ligation | nih.gov |

| Reactive Groups | Aminooxy on linker, Aldehyde/Ketone on protein | |

| Key Advantage | High chemoselectivity and formation of a stable oxime bond. | nih.gov |

| Enabling Technology | Genetic incorporation of unnatural amino acids or enzymatic modification (e.g., FGE) to introduce a carbonyl group. | nih.gov |

| Outcome | Homogeneously modified protein with a PEG linker for further functionalization or improved properties. | rsc.org |

Development of Antibody-Drug Conjugate (ADC) Research Models

Antibody-drug conjugates (ADCs) are a promising class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. rsc.orgfujifilm.com The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. adcreview.com this compound and similar aminooxy-PEG derivatives are utilized in the development of ADC research models. biochempeg.com

In this context, the antibody can be engineered to contain a specific site for conjugation, such as an aldehyde group. rsc.org The aminooxy group of the linker reacts with this site, and the other end of the linker is attached to the cytotoxic payload. The PEG component of the linker can improve the solubility and stability of the ADC and may reduce its immunogenicity. creative-biolabs.com The use of a defined linker like this compound allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic index. adcreview.comrsc.org Research models of ADCs constructed with such linkers are invaluable for studying the impact of linker chemistry and payload placement on ADC performance.

| ADC Component | Function | Role of this compound | Reference |

| Antibody | Provides targeting specificity to cancer cells. | Site-specific conjugation via an engineered aldehyde group. | rsc.orgfujifilm.com |

| Linker | Connects the antibody to the cytotoxic drug. | Provides a stable, hydrophilic spacer. | adcreview.com |

| Payload | A highly potent cytotoxic agent. | Attached to the linker, often after modification of the methyl ester. | fujifilm.com |

| Resulting Conjugate | A targeted therapeutic for cancer research. | A homogeneous ADC with a defined drug-to-antibody ratio. | adcreview.comrsc.org |

Construction of Glycoconjugates for Glycomics and Glycoprotein Studies

Glycoconjugates, which are molecules containing covalently linked carbohydrates, play vital roles in numerous biological processes, including cell recognition, signaling, and immune responses. uga.eduresearchgate.net The study of these molecules, known as glycomics, often requires the synthesis of well-defined glycoconjugates to be used as probes or standards. This compound is a useful tool for this purpose.

Carbohydrates can be chemically or enzymatically modified to introduce an aldehyde or ketone group. For example, the sialic acid residues on the surface of glycoproteins can be oxidized to generate an aldehyde. uga.edu This aldehyde can then be specifically targeted by the aminooxy group of this compound, leading to the formation of a stable oxime-linked glycoconjugate. nih.govresearchgate.net This strategy allows for the labeling of glycoproteins and the construction of synthetic glycoconjugates for use in glycomics research, such as in the development of glycan arrays to study carbohydrate-protein interactions. researchgate.net

Labeling of Nucleic Acids and Oligonucleotides for Research Probes

Labeled nucleic acids and oligonucleotides are indispensable tools in molecular biology for applications such as DNA sequencing, in situ hybridization, and microarrays. thermofisher.comnih.gov this compound can be used to attach labels to nucleic acids that have been modified to contain an aldehyde or ketone.

An aminooxy click chemistry (AOCC) strategy has been developed for the synthesis of modified nucleoside building blocks that can be incorporated into oligonucleotides during solid-phase synthesis. nih.gov These modified nucleosides can contain a reactive carbonyl group, which can then be conjugated to this compound. This allows for the introduction of a PEG linker, which can be further functionalized with a variety of labels, such as fluorescent dyes or biotin (B1667282). nih.gov This method provides a versatile platform for creating custom-labeled nucleic acid probes for a wide range of research applications. nih.govsilantes.com

Design and Synthesis of Research Probes and Imaging Agents

The ability to visualize and track biological molecules and processes in real-time is essential for advancing our understanding of cellular function and disease. This compound serves as a key building block in the design and synthesis of sophisticated probes and imaging agents for such studies.

Fluorescent and Luminescent Probe Conjugation for Bioimaging Studies

Fluorescent and luminescent probes are widely used to visualize the localization and dynamics of biomolecules in living cells. rsc.org this compound can be used to conjugate fluorescent dyes or luminescent reporters to biomolecules of interest.

The strategy typically involves modifying the biomolecule to introduce an aldehyde or ketone group, as described in the previous sections. A fluorescent dye, which has been derivatized to contain an aminooxy group, can then be attached via oxime ligation. Alternatively, this compound can be used as a linker to connect the biomolecule to the fluorescent dye. nih.govlouisville.edu The PEG spacer can help to improve the water solubility of the probe and minimize quenching of the fluorescent signal. medkoo.com This approach has been used to create a variety of fluorescently labeled proteins, peptides, and other biomolecules for use in bioimaging studies. researchgate.netnih.gov

| Probe Component | Function | Role of this compound | Reference |

| Biomolecule of Interest | Provides specificity for the biological target. | Conjugation via an engineered aldehyde or ketone group. | nih.gov |

| Linker | Spatially separates the biomolecule from the fluorophore. | Provides a hydrophilic and flexible connection. | medkoo.com |

| Fluorophore/Luminophore | Generates the detectable signal. | Attached to the linker, often after modification of the methyl ester. | nih.govlouisville.edu |

| Resulting Probe | A tool for visualizing biological processes. | A well-defined, soluble, and bright imaging agent. | rsc.orgnih.gov |

Precursors for Radiopharmaceutical Development in Preclinical Imaging Research

In the field of nuclear medicine, the development of targeted radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) is a primary research focus. nih.govmdpi.com These agents typically consist of a radionuclide, a chelator or prosthetic group to hold the radionuclide, and a targeting biomolecule (such as a peptide or antibody) that recognizes specific markers on cancer cells. nih.gov

This compound and its derivatives are valuable as precursors in the synthesis of these complex molecules. The aminooxy group provides a chemoselective handle for conjugation to biomolecules. For instance, peptides or proteins can be modified to contain an aldehyde or ketone group, which then serves as a specific attachment point for the aminooxy-containing linker. The other end of the linker can be modified to attach a prosthetic group that will be radiolabeled.

Research has demonstrated the utility of the aminooxy functional group in strategies for creating PET imaging agents. One approach involves the reaction between an aminooxy-functionalized molecule and 4-[¹⁸F]fluorobenzaldehyde to yield a radiolabeled conjugate. nih.gov This strategy highlights the reliability of the oxime bond formation in radiopharmaceutical synthesis. While not all studies use the precise "this compound" compound, the principles apply to the broader class of aminooxy-PEG linkers. For example, the development of novel prosthetic groups for the ¹⁸F-fluorination of biomolecules, such as [¹⁸F]AmBF₃-Tz, relies on bioorthogonal chemistry where aminooxy groups can play a crucial role in the linker strategy to attach the radiolabeling moiety to a targeting peptide. mdpi.comresearchgate.net The PEG component of the linker is known to improve the pharmacokinetic properties of the resulting radiopharmaceutical. researchgate.net

Design of Magnetic Resonance Imaging (MRI) Contrast Agent Precursors for Research

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that can be enhanced by the use of contrast agents, which alter the relaxation times of water protons in their vicinity, thereby improving image contrast. cubresa.com Many of these agents are based on paramagnetic metal ions, such as Gadolinium (Gd³⁺), which are held by a chelating molecule to prevent toxicity. cubresa.comnih.gov

Bifunctional chelators are critical for developing targeted MRI contrast agents. cubresa.com These molecules have one functional domain that chelates the Gd³⁺ ion and a second reactive group for covalent attachment to a targeting substrate, like a protein or nanoparticle. cubresa.comnih.gov this compound is an ideal precursor for creating such bifunctional systems. The aminooxy group serves as the reactive handle for conjugation via oxime ligation, while the methyl ester can be hydrolyzed to a carboxylic acid and incorporated into the synthesis of a chelator, such as a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govescholarship.org

Research has demonstrated this principle by synthesizing aminooxy-functionalized DOTA, which can be chelated with gadolinium and then conjugated to a biomolecule (like FDG) through the aminooxy group to create a bimodal PET/MRI agent. escholarship.org Similarly, aminooxy-PEG linkers have been used to attach targeting antibodies to iron oxide nanoparticles (a type of T2 contrast agent), showcasing the versatility of this conjugation strategy for different classes of imaging probes. mdpi.com This approach allows researchers to design targeted MRI contrast agents that can accumulate at specific sites of disease, offering higher diagnostic specificity. researchgate.net

Fabrication of Advanced Polymeric and Hydrogel Systems for Research

Construction of Hydrogels via Oxime Click Chemistry for Material Science Research

Hydrogels are water-swollen polymer networks widely used in biomedical research for applications like drug delivery and tissue engineering. The formation of these gels often relies on "click chemistry," a set of reactions that are rapid, specific, and efficient. Oxime click chemistry, the reaction between an aminooxy group and an aldehyde or ketone, is particularly well-suited for hydrogel formation because it is fast, requires no catalyst, is orthogonal to most biological functional groups, and produces only water as a byproduct.

Multi-armed PEG molecules functionalized with aminooxy groups are key components in this process. Research has shown that mixing an eight-armed aminooxy PEG with an aldehyde crosslinker like glutaraldehyde (B144438) results in the rapid formation of a stable, oxime-linked hydrogel. The properties of these hydrogels are highly tunable. For example, the mechanical stiffness and rate of gelation can be controlled by adjusting the concentration of the PEG precursor and the pH of the solution. mdpi.com As oxime formation is catalyzed by acid, gelation is significantly faster at a lower pH. nih.govmdpi.com

| Hydrogel Property | Controlling Factor | Effect | Reference |

| Mechanical Properties (Stiffness) | Weight percent of aminooxy-PEG | Higher concentration leads to a stiffer gel. | mdpi.com |

| Gelation Kinetics | pH of the precursor solution | Lower pH (e.g., 6.0) leads to faster gelation compared to neutral pH (7.2). | nih.govmdpi.com |

| Water Swelling Ratio | Reactivity ratio of aldehyde to aminooxy | Can be tuned by adjusting the stoichiometry of the crosslinking components. |

This interactive table summarizes the tunable properties of hydrogels formed using aminooxy-PEG and oxime click chemistry.

Development of Polymer-Based Scaffolds for Cell Culture and Tissue Engineering Research

Building on the principles of hydrogel formation, polymer-based scaffolds are essential tools in tissue engineering, providing a three-dimensional environment that supports cell growth, proliferation, and differentiation. The ideal scaffold should be biocompatible, have tunable mechanical properties, and permit the incorporation of biological signals. nih.gov

Hydrogels formed from aminooxy-PEG via oxime ligation are excellent candidates for creating such scaffolds. The biocompatibility of PEG is well-established, and the mild conditions of oxime click chemistry allow for the encapsulation of living cells directly within the gelling solution without causing harm. Researchers have successfully encapsulated mesenchymal stem cells (MSCs) in aminooxy-PEG hydrogels, demonstrating high cell viability and proliferation.

Furthermore, these scaffolds can be bio-functionalized. For example, by reacting a portion of the aminooxy groups with a peptide containing a ketone or aldehyde and the integrin-binding sequence Arginine-Glycine-Aspartic acid (RGD), the resulting hydrogel can actively promote cell adhesion. This demonstrates that oxime-based hydrogels can serve as advanced scaffolds for both 2D cell culture surfaces and 3D tissue engineering constructs. The ability to tailor both the physical and biological properties of these scaffolds makes them a powerful research tool.

Surface Functionalization of Nanoparticles for Research Delivery Systems

Nanoparticles are widely explored as carriers for drug delivery and diagnostic agents. escholarship.org Their efficacy often depends on modifying their surface with polymers like PEG to improve stability and biocompatibility, and with targeting ligands to direct them to specific cells or tissues. escholarship.orgresearchgate.net Aminooxy-PEG linkers are instrumental in this surface functionalization process.

The aminooxy group provides a specific point of attachment for biomolecules. In one exemplary study, researchers aimed to covalently attach proteins to the surface of calcium phosphate (B84403) nanoparticles. researchgate.net They used a "propargyl-PEG3-aminooxy" linker. The aminooxy end of the linker was reacted with the target proteins (Bovine Serum Albumin and Hemoglobin), and the propargyl (an alkyne) end was then attached to the azide-functionalized surface of the nanoparticles via copper-catalyzed click chemistry. researchgate.net This multi-step process, enabled by the bifunctional nature of the aminooxy-PEG linker, ensures a stable, covalent attachment of the cargo to the nanoparticle. researchgate.net This covalent functionalization is preferable to simple adsorption, which can be unstable in biological media. researchgate.net

| Component | Function in Nanoparticle System | Reference |

| Calcium Phosphate Nanoparticle | Core carrier material | researchgate.net |

| Azide-functionalized surface | Reactive surface for click chemistry attachment | researchgate.net |

| Propargyl-PEG3-aminooxy linker | Bifunctional linker connecting the protein to the nanoparticle | researchgate.net |

| Target Protein (e.g., BSA) | Biological cargo to be delivered or displayed | researchgate.net |

This interactive table outlines the components used in a research study on the surface functionalization of nanoparticles using an aminooxy-PEG linker.

Contributions to Proteomics and Chemical Genetics Research

Proteomics aims to study the entire set of proteins in a biological system, including their functions and modifications. Chemical genetics uses small molecules to perturb protein function, providing insights into biological pathways. In both fields, the ability to specifically label and detect proteins of interest is paramount.

This compound is a valuable tool for protein modification and labeling through oxime ligation. This technique is particularly powerful when combined with genetic code expansion, where an unnatural amino acid containing a ketone or aldehyde group is incorporated into a specific site in a protein. The aminooxy group of the PEG linker will then react exclusively at this site, allowing for site-specific PEGylation (the attachment of PEG chains).

A clear demonstration of this application involved the site-specific PEGylation of Green Fluorescent Protein (GFP). The protein was engineered to contain an aldehyde group. When reacted with aminooxy-PEG, a stable oxime linkage formed, attaching the PEG chain precisely to the desired location on the protein. This specific modification can be used to study the effects of PEGylation on protein function, stability, or localization, which are key areas of proteomics research. This method's chemical orthogonality—the fact that the aminooxy-aldehyde reaction does not interfere with other cellular chemistry—makes it a robust tool for studying proteins in complex biological mixtures.

Chemoenzymatic Labeling Approaches for Proteome Analysis

Chemoenzymatic labeling is a powerful strategy that combines the high specificity of enzymatic reactions with the versatility of chemical modifications to study proteins within complex biological systems. researchgate.net This approach often involves the enzymatic installation of a bioorthogonal chemical handle onto a protein of interest, which can then be selectively reacted with a complementary probe. nih.gov The aminooxy group of this compound is particularly suited for this second step, reacting specifically with aldehyde or ketone groups introduced into proteins. nih.gov

A prominent chemoenzymatic method is the "aldehyde tag" technology. acs.orgwikipedia.org This technique relies on the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus sequence (typically six to thirteen amino acids, such as LCTPSR) engineered into a target protein. acs.orgnih.gov FGE oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly), creating a reactive aldehyde group on the protein. nih.govwikipedia.org This aldehyde serves as a chemical handle for covalent modification. The modification is highly site-specific due to the enzyme's stringent sequence recognition. nih.gov

Once the aldehyde tag is installed, this compound can be used as a labeling reagent. The aminooxy moiety reacts with the protein's aldehyde group to form a stable oxime bond, a reaction that is highly chemoselective and can proceed under mild, physiological conditions. nih.govh1.co While the reaction can be slow, it is often accelerated by using an aniline (B41778) catalyst. nih.gov This ligation strategy has been successfully used to attach various functional molecules to aldehyde-tagged proteins, including fluorophores and affinity tags for proteome analysis. acs.orgnih.gov For instance, researchers have demonstrated the labeling of aldehyde-tagged proteins with aminooxy-functionalized fluorescent dyes to visualize proteins via SDS-PAGE and fluorescence imaging. acs.orgmdpi.com

| Parameter | Description | Relevance to this compound |

| Enzymatic System | Formylglycine-Generating Enzyme (FGE) is used to convert a cysteine in a specific peptide tag to formylglycine. nih.govacs.org | Creates the aldehyde handle required for reaction with the aminooxy group. |

| Genetic Tag | A short consensus peptide sequence (e.g., LCTPSR or CXPXR) is genetically fused to the protein of interest. nih.govnih.gov | Directs the FGE to install the aldehyde at a specific site on the target protein. |

| Chemical Reaction | Oxime ligation: the reaction between the enzyme-generated aldehyde and an aminooxy-functionalized probe. wikipedia.orgh1.co | The aminooxy group of the compound covalently attaches it to the aldehyde-tagged protein. |

| Outcome | Site-specific covalent labeling of a target protein for downstream analysis. nih.gov | Enables the introduction of the PEG3-methyl ester moiety for further study or manipulation. |

This table summarizes the key components of the FGE-based chemoenzymatic labeling strategy.

Enrichment and Isolation Methodologies for Aldehyde-Tagged Biomolecules

The specific and stable covalent bond formed between an aldehyde tag and an aminooxy group is fundamental to methodologies for enriching and isolating target biomolecules from complex mixtures, such as cell lysates. nih.gov This process is crucial for proteomics research, as it allows for the purification of specific proteins for subsequent identification and characterization by mass spectrometry or other analytical techniques. nih.govbiorxiv.org

The general workflow involves expressing a protein with an aldehyde tag in a cellular system. nih.gov After cell lysis, the entire proteome is exposed to a solid support, such as agarose (B213101) beads, that has been functionalized with a hydrazide or aminooxy group. h1.conih.gov The aldehyde-tagged protein is selectively captured on the beads through the formation of a hydrazone or oxime linkage, while other proteins are washed away. h1.co

This immobilization is highly specific due to the unique reactivity of the introduced aldehyde. nih.gov Following capture and purification, the protein of interest can be released from the support. One elegant method for elution is "transoximization," where the immobilized protein is incubated with a solution containing a high concentration of a competing aminooxy-containing molecule, such as this compound or a similar reagent. h1.conih.gov This process cleaves the original oxime bond to the solid support and forms a new, stable oxime bond with the soluble aminooxy compound, releasing the purified, now-modified protein into the solution. This strategy has been demonstrated for the purification and subsequent PEGylation of proteins like Green Fluorescent Protein (GFP) and the therapeutic peptide glucose-dependent insulinotropic polypeptide (GIP) from crude E. coli extracts. h1.conih.gov

| Step | Method | Role of Aminooxy Chemistry | Research Finding |

| 1. Tagging | An aldehyde tag is enzymatically installed on the target protein using FGE. mdpi.com | Generates the unique chemical handle for capture. | The aldehyde tag can be successfully introduced into various recombinant proteins in both prokaryotic and mammalian cells. nih.gov |

| 2. Capture | The crude lysate containing the tagged protein is incubated with hydrazide- or aminooxy-functionalized agarose beads. nih.gov | The aldehyde on the protein reacts with the aminooxy/hydrazide on the beads to form a stable covalent bond, immobilizing the protein. | Specific capture of aldehyde-tagged GFP from crude E. coli lysate has been demonstrated. h1.conih.gov |

| 3. Washing | Unbound proteins and other cellular components are washed away from the beads. | N/A | This step significantly purifies the target protein from the complex mixture. |

| 4. Elution/Release | The immobilized protein is released by incubating with a soluble aminooxy-functionalized molecule (transoximization). h1.co | The soluble aminooxy reagent cleaves the bead linkage and attaches itself to the protein, releasing a pure, modified protein. | Elution with an aminooxy-fluorophore or aminooxy-PEG results in the release of pure, site-specifically modified protein. nih.gov |

This table outlines the workflow for the enrichment and isolation of aldehyde-tagged biomolecules using aminooxy-based chemistry.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs) for Target Protein Degradation Research

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. broadpharm.comsigmaaldrich.com They function by hijacking the cell's own ubiquitin-proteasome system, which is responsible for protein degradation. medchemexpress.comglpbio.com A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. broadpharm.comexplorationpub.com

PEG-based linkers, such as those derived from this compound, are frequently used in PROTAC design. explorationpub.com The PEG chain offers several advantages, including increased water solubility, flexibility, and synthetic accessibility. explorationpub.com The flexibility of the PEG linker can help stabilize the protein-ligand interactions within the ternary complex, contributing to cooperative binding and efficient protein degradation. explorationpub.com Research has shown that the optimal linker length is specific to each target and E3 ligase pair, often requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths to identify the most potent degrader. broadpharm.comexplorationpub.com For example, studies on an ERα targeting PROTAC found a 16-atom PEG linker to be significantly more potent than a 12-atom one, highlighting the critical nature of linker length optimization. explorationpub.com

| PROTAC Component | Function | Relevance of this compound |

| Target Protein Ligand (Warhead) | Binds specifically to the protein of interest (POI) intended for degradation. broadpharm.com | The linker connects this ligand to the E3 ligase recruiter. |

| E3 Ligase Ligand (Anchor) | Recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). broadpharm.com | The linker connects this ligand to the POI warhead. |

| Linker | Covalently connects the two ligands and positions them correctly to facilitate ternary complex formation. broadpharm.comexplorationpub.com | This compound is a precursor for flexible PEG-based linkers used in PROTAC synthesis. medchemexpress.comglpbio.com The PEG component enhances solubility and provides optimal spacing and flexibility. explorationpub.com |

This table describes the fundamental components of a PROTAC and the role of the linker.

Advanced Analytical Characterization of Aminooxy Peg3 Methyl Ester and Its Conjugates in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the successful synthesis and conjugation of "Aminooxy-PEG3-methyl ester." These techniques provide detailed information about the molecular structure and functional groups present in the compound and its conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "this compound" and its conjugates. aocs.org Both ¹H and ¹³C NMR are utilized to confirm the integrity of the molecule after synthesis and to verify successful conjugation to a target molecule.

In the ¹H NMR spectrum of "this compound," characteristic signals corresponding to the ethylene (B1197577) glycol protons of the PEG chain are typically observed in the region of 3.5–3.7 ppm. The methyl ester group will present a distinct singlet, and the protons adjacent to the aminooxy group will also have a characteristic chemical shift. Upon conjugation, for instance through an oxime bond formation with an aldehyde or ketone on a target molecule, shifts in the signals of the protons near the aminooxy group can be observed, confirming the formation of the new covalent bond. Furthermore, the appearance of new signals corresponding to the conjugated biomolecule provides definitive evidence of a successful reaction.

For example, in the characterization of soluble antigen arrays, ¹H NMR was used to quantify the degree of azide (B81097) functionalization on a hyaluronic acid backbone after conjugation with an amine-PEG-azide linker. nih.gov By normalizing the integral of a known peak, the ratio of other signals can be used to determine the number of conjugated moieties. nih.gov

Table 1: Representative ¹H NMR Data for PEG-related Structures

| Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| PEG backbone (-CH₂CH₂O-) | 3.5 - 3.7 | multiplet | A characteristic and often dominant signal in PEGylated molecules. |

| Methyl ester (-OCH₃) | ~3.7 | singlet | Confirms the presence of the ester terminus. |

| Protons adjacent to Aminooxy (-CH₂ONH₂) | Varies | triplet/multiplet | Shift upon conjugation is a key indicator of reaction success. |

| Amide methyl protons (in conjugates) | ~1.90–2.05 | singlet | Can be used as an internal standard for ratiometric analysis. nih.gov |

This table is for illustrative purposes; actual chemical shifts can vary based on solvent and molecular context.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and its conjugates with high accuracy, which also serves as a method for purity assessment. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing polymers and their conjugates, as they are soft ionization methods that minimize fragmentation of fragile molecules. jenkemusa.com

The accuracy of MALDI-Time of Flight (TOF) MS is typically in the range of 0.01% to 0.1%, which is significantly higher than techniques like SDS-PAGE or GPC. jenkemusa.com This precision allows for the unambiguous confirmation of the molecular weight of the starting linker and the resulting conjugate. For instance, after conjugating the linker to a peptide or protein, the mass spectrum will show a mass shift corresponding to the exact mass of the "this compound" that has been added. The presence of unreacted starting materials or multiple conjugations can also be readily identified, providing a clear picture of the reaction's efficiency and the purity of the final product.

In studies involving conjugated fatty acid methyl esters, tandem mass spectrometry with chemical ionization was used to determine double bond geometry and distinguish between different isomers. nih.gov This level of detail is crucial for understanding the structure-activity relationships of the conjugates.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of "this compound" and its conjugates, FTIR can confirm the presence of key chemical bonds and monitor their changes during a conjugation reaction. ajol.info

The FTIR spectrum of a PEG-containing molecule is typically dominated by a strong C-O-C stretching vibration from the ethylene glycol repeats, which appears around 1100 cm⁻¹. nih.govresearchgate.net The success of a pegylation reaction can be confirmed by the presence of this characteristic PEG peak in the spectrum of the conjugate. researchgate.net Additionally, the carbonyl (C=O) stretching vibration of the methyl ester group in "this compound" would be observable.

When "this compound" reacts with a carbonyl-containing molecule to form an oxime, the disappearance of the reactant's carbonyl peak and the appearance of a C=N stretching vibration from the newly formed oxime bond would be indicative of a successful conjugation. Studies have shown that changes in the FTIR spectra, such as the appearance of new peaks, can indicate the formation of new polymeric systems. ajol.info

Table 2: Key FTIR Absorption Bands for PEG and its Conjugates

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Significance |

| C-O-C (ether stretch) | ~1100 | Strong | Characteristic of the PEG backbone. nih.govresearchgate.net |

| C=O (ester carbonyl stretch) | ~1735 | Strong | Present in the "this compound" linker. |

| C=N (oxime stretch) | ~1620-1690 | Medium | Appears upon successful conjugation to an aldehyde or ketone. |

| Amide I (in protein conjugates) | 1600 - 1700 | Strong | Can be used to assess the secondary structure of conjugated proteins. researchgate.net |

This table provides general ranges for IR absorptions. Precise values can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment of Conjugates

Chromatographic and Electrophoretic Methods for Separation and Purity

Chromatographic techniques are essential for the purification of "this compound" conjugates and for the analytical assessment of their purity and composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of PEGylated molecules. It is highly effective for separating the desired conjugate from unreacted starting materials, such as the free linker or the unconjugated biomolecule.

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This method can be used on an analytical scale to identify PEGylation sites and separate positional isomers. For purification, semi-preparative or preparative HPLC can be employed to isolate the conjugate of interest in high purity. nih.gov The quantification of the purified conjugate can also be achieved using HPLC with a suitable detector, such as a UV-Vis detector if the conjugate contains a chromophore.

For example, in the synthesis of radiolabeled peptides, HPLC is a critical step for purifying the final product to ensure high radiochemical purity. nih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers and their conjugates. jenkemusa.comlcms.cz This method separates molecules based on their hydrodynamic volume in solution. malvernpanalytical.com

When "this compound" is conjugated to a larger molecule like a protein, the resulting conjugate will have a larger hydrodynamic radius and will, therefore, elute earlier from the GPC column than the unconjugated protein or the free linker. nih.gov This allows for the separation of the conjugate and an estimation of its molecular weight by comparing its elution time to that of known molecular weight standards. nih.gov

GPC is also crucial for determining the polydispersity index (PDI) of PEGylated molecules, which is a measure of the distribution of molecular weights in a given sample. jenkemusa.com A low PDI indicates a more homogeneous product. Multi-angle light scattering (MALS) detectors can be coupled with GPC to obtain absolute molecular weight measurements without the need for column calibration with standards. nih.gov

Table 3: Comparison of Chromatographic Techniques for Conjugate Analysis

| Technique | Principle of Separation | Key Information Obtained | Application for this compound Conjugates |

| HPLC | Polarity/Hydrophobicity | Purity, Quantification, Isomer Separation | Purification from unreacted linker and biomolecule; assessment of final product purity. |

| GPC/SEC | Hydrodynamic Volume/Size | Molecular Weight, Molecular Weight Distribution (Polydispersity) | Characterization of conjugate size; separation of conjugate from smaller reactants. jenkemusa.comnih.gov |

Capillary Electrophoresis (CE) for Heterogeneity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for assessing the heterogeneity of protein conjugates, including those modified with this compound. nih.gov PEGylation reactions often result in a mixture of products, including unreacted protein, protein with one PEG chain (mono-PEGylated), and proteins with multiple PEG chains (multi-PEGylated), as well as positional isomers. scielo.br CE separates these species based on their charge-to-hydrodynamic size ratio, providing a detailed profile of the conjugation reaction's outcome. researchgate.netmdpi.com

The addition of each this compound moiety to a biomolecule, such as a protein, increases its hydrodynamic radius. This increase in size leads to greater frictional drag, which in turn reduces the electrophoretic mobility of the conjugate. researchgate.net As a result, species with a higher degree of PEGylation will migrate more slowly through the capillary. This allows for the clear resolution of unreacted protein from mono-, di-, and higher-order conjugates, appearing as distinct peaks in the electropherogram. researchgate.net This capability is vital for quantifying the efficiency of the conjugation reaction and the distribution of different species in the final product mixture. researchgate.netresearchgate.net

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), can be employed. nih.gov CZE is the most common mode, separating molecules in a free solution based on their intrinsic charge and size. mdpi.com For more complex mixtures or for higher resolution, CGE, which uses a polymer-filled capillary to separate based on size, can be advantageous. The coupling of CE with mass spectrometry (CE-MS) further enhances characterization by providing mass information for each separated peak, confirming the identity of each species and identifying the specific sites of modification. researchgate.netnih.gov

Table 1: Illustrative Capillary Electrophoresis Data for Assessing PEGylation Heterogeneity

This table presents hypothetical data illustrating how CE can resolve different species in a PEGylation reaction mixture. The migration time increases with the number of attached PEG units due to the increased hydrodynamic size.

| Species | Number of PEG Units | Relative Migration Time (min) | Peak Area (%) |

| Unconjugated Protein | 0 | 10.2 | 15 |

| Mono-PEGylated Conjugate | 1 | 12.5 | 70 |

| Di-PEGylated Conjugate | 2 | 14.8 | 12 |

| Tri-PEGylated Conjugate | 3 | 17.1 | 3 |

Note: Data is for illustrative purposes to demonstrate the separation principle.

Biophysical Characterization of Conjugated Biomolecules and Assemblies

Beyond confirming the covalent attachment and assessing heterogeneity, it is critical to understand how conjugation with this compound affects the biophysical properties of the target biomolecule. Techniques such as Dynamic Light Scattering (DLS) and Circular Dichroism (CD) spectroscopy provide essential insights into the size and conformation of the resulting conjugates.

Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis of Conjugates

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution, making it ideal for analyzing PEGylated conjugates. nih.govhoriba.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wyatt.com Larger particles diffuse more slowly, leading to slower fluctuations. Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which is then used via the Stokes-Einstein equation to determine the hydrodynamic radius (Rh) of the molecule or particle. nanocomposix.com

Table 2: Research Findings on the Effect of PEGylation on Hydrodynamic Radius (Rh) Measured by DLS

This table summarizes representative data from studies on PEGylated proteins, showing the typical increase in hydrodynamic radius upon conjugation. While specific data for this compound is not presented, the principle of size increase is directly applicable.

| Protein | PEG Size (kDa) | Rh of Unconjugated Protein (nm) | Rh of PEG-Protein Conjugate (nm) | Fold Increase in Rh |

| Interferon α-2b researchgate.net | 10 | ~2.0 | 5.7 | 2.85 |

| Interferon α-2b researchgate.net | 20 | ~2.0 | 7.4 | 3.70 |

| Human Serum Albumin (HSA) nih.gov | 5 | ~3.8 | 4.56 | 1.20 |

| Human Serum Albumin (HSA) nih.gov | 10 | ~3.8 | 5.62 | 1.48 |

Source: Adapted from published research findings. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Modified Proteins

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution. creative-proteomics.comrsc.org The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com In proteins, the regular, repeating arrangement of amino acids in secondary structures like α-helices and β-sheets creates a chiral environment that gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm). scielo.brcreative-biostructure.com

When a protein is modified by conjugation with a linker like this compound, it is crucial to assess whether the modification process has altered its native conformation. A significant change in secondary or tertiary structure could lead to a loss of biological activity. CD spectroscopy is highly sensitive to such conformational changes. creative-biostructure.com By comparing the CD spectrum of the unconjugated protein with that of the PEGylated conjugate, researchers can determine if the modification has induced any changes in the protein's secondary structure content (e.g., the percentage of α-helix or β-sheet). nih.govresearchgate.net In many cases, particularly with site-specific conjugation and smaller PEG linkers, studies have shown that PEGylation does not significantly alter the secondary structure of the protein, which is a desirable outcome. researchgate.net Any observed changes in the near-UV CD spectrum (250-300 nm) can also provide information about alterations in the tertiary structure surrounding aromatic amino acid residues. scielo.br

Table 3: Representative Circular Dichroism (CD) Data for Conformational Analysis of a PEGylated Protein

This table provides an example of how CD spectroscopy data is used to compare the secondary structure of a protein before and after PEGylation. The data often shows minimal change, indicating that the protein's fold is preserved.

| Protein Sample | Wavelength Minima (nm) | % α-Helix | % β-Sheet | % Random Coil |

| Unconjugated G-CSF researchgate.net | 208, 222 | 55 | 15 | 30 |

| PEG-G-CSF researchgate.net | 208, 222 | 54 | 15 | 31 |

| Unconjugated BSA nih.gov | 209, 222 | 62 | 8 | 30 |

| PEG-BSA Conjugate nih.gov | 209, 222 | 60 | 9 | 31 |

Source: Data is representative of findings reported in the literature. nih.govresearchgate.net Percentages are estimates derived from spectral analysis and serve as an illustration.

Theoretical and Computational Investigations of Aminooxy Peg3 Methyl Ester Reactivity and Behavior

Quantum Chemical Calculations of Oxime Ligation Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanism of oxime ligation, the cornerstone reaction for Aminooxy-PEG3-methyl ester. researchgate.netnih.gov These calculations allow for the detailed analysis of the reaction pathway, including the energetics of intermediates and the geometry of transition states. researchgate.net

The formation of an oxime bond from an aminooxy group and a carbonyl (aldehyde or ketone) proceeds via a two-step mechanism: an initial nucleophilic addition to form a tetrahedral hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product. nih.gov DFT calculations have shown that in the pH range of approximately 3 to 7, the rate-determining step is typically the acid-catalyzed dehydration of this tetrahedral intermediate. nih.gov Computational studies analyze the proposed mechanisms in various conditions, including neutral, acidic, and in the presence of catalysts, often incorporating solvation models to simulate a realistic chemical environment. researchgate.net

A key area of investigation is the effect of catalysts, such as aniline (B41778) and its derivatives, which are known to significantly accelerate oxime ligation. researchgate.netresearchgate.netacs.orgnih.gov DFT studies rationalize the catalytic effect by modeling the reaction pathway through a more favorable, lower-energy transition state. acs.org The catalyst, like aniline, forms a protonated Schiff base intermediate with the carbonyl compound, which is more electrophilic and reacts faster with the aminooxy nucleophile. nih.gov Computational models can quantify the reduction in the activation energy barrier provided by the catalyst. For instance, studies have explored various aniline analogues to identify superior catalysts for oxime formation at neutral pH. acs.orgnih.gov These computational efforts are crucial for understanding how to achieve efficient conjugation under mild, physiological conditions required for many biological applications. researchgate.netresearchgate.net

| Parameter | Uncatalyzed Reaction | Aniline-Catalyzed Reaction | Computational Method | Finding |

| Rate-Determining Step | Dehydration of hemiaminal | Formation/Reaction of Schiff base | DFT, NMR | The dehydration of the tetrahedral intermediate is typically the slowest step in uncatalyzed reactions. nih.gov |

| Activation Energy | High | Significantly Lower | DFT | Catalysts like aniline provide an alternative reaction pathway with a lower energy barrier, accelerating the reaction. researchgate.netacs.org |

| Optimal pH | ~4.5 | ~7.0 (with suitable catalyst) | Experimental & DFT | Catalysts enable the reaction to proceed efficiently at neutral pH, which is crucial for bioconjugation. researchgate.netnih.gov |

| Key Intermediate | Tetrahedral hemiaminal | Protonated Schiff base | DFT, NMR | The catalyst alters the key intermediate, leading to enhanced reaction rates. nih.govacs.org |

This table presents a generalized summary of findings from multiple computational studies on oxime ligation.

Structure-Activity Relationship (SAR) Studies for Optimized Aminooxy Linkers

The ability to create homogeneous conjugates through site-specific ligation methods, such as oxime formation, greatly facilitates meaningful SAR studies. nih.gov By precisely controlling the point of attachment, researchers can isolate the effects of linker modifications from the variability inherent in non-specific conjugation methods. nih.gov

Key parameters investigated in SAR studies of aminooxy-PEG linkers include:

PEG Chain Length: The number of ethylene (B1197577) glycol units (e.g., PEG3) is a critical determinant of the conjugate's properties. Longer PEG chains generally lead to a greater hydrodynamic volume, which can enhance serum half-life but may also increase steric hindrance, potentially reducing the binding affinity or activity of the conjugated biomolecule. plos.orgacs.org Shorter linkers may improve the in vivo stability of some conjugates. researchgate.net

Linker Stability: The stability of the oxime bond is a crucial factor. While generally stable, its hydrolysis rate can be influenced by the electronic and steric environment. broadpharm.com SAR studies can compare the stability of oxime linkages to other conjugation chemistries (e.g., maleimide-thiol) under various physiological conditions. frontiersin.org For example, studies have shown that reduced mono-sulfone-PEG conjugates can exhibit greater stability against deconjugation compared to maleimide-PEG conjugates. frontiersin.org

| Structural Modification | Property Affected | Desired Outcome | Example Finding |

| Varying PEG Length | Hydrodynamic size, Steric hindrance, Stability | Balance between extended half-life and retained bioactivity | Longer PEG chains increase hydrodynamic volume but may decrease binding affinity. plos.orgacs.org |

| Altering Linker Chemistry | In vivo stability, Release mechanism | High stability in circulation, specific cleavage at the target site | Different linker types (e.g., cleavable vs. non-cleavable) have a significant impact on pharmacokinetics and mRNA knockdown in siRNA conjugates. acs.org |

| Modifying Conjugation Site | Pharmacokinetics (PK), Efficacy | Optimal PK profile and therapeutic efficacy | The site of conjugation on an antibody was found to modulate the stability of the linker-payload. researchgate.net |

| Introducing Hydrophilicity | Solubility, Aggregation | Reduced aggregation, improved formulation properties | PEG linkers are frequently used to increase water solubility and biocompatibility. sciencescholar.usresearchgate.net |

This interactive table outlines common SAR strategies for optimizing bioconjugate linkers.

Predictive Modeling for Reaction Conditions and Yields in Research Syntheses

The synthesis of this compound and its subsequent use in oxime ligation can be optimized using predictive modeling and machine learning (ML). nih.govnih.gov These computational approaches leverage experimental data to build models that can predict reaction outcomes, such as yield, under various conditions. github.comnih.gov This data-driven strategy accelerates research and development by reducing the need for extensive, trial-and-error experimentation. nih.gov

For predicting reaction yields, ML models are trained on datasets that include a wide range of reaction parameters. nih.govchemrxiv.org For an oxime ligation reaction, these parameters could include:

Reactants: The specific structures of the aminooxy-PEG linker and the carbonyl-containing molecule.

Catalyst: The type and concentration of the catalyst (e.g., aniline, m-phenylenediamine). researchgate.net

Solvent: The solvent system used for the reaction.

Reaction Conditions: Temperature, pH, and reaction time.